2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and an ethyl-butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The pyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperazine intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or pyrimidinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:
Trimetazidine: A piperazine derivative used in the treatment of angina.
Ranolazine: Another piperazine derivative used for chronic angina.
Befuraline: A piperazine derivative with antidepressant properties.
Uniqueness
2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is unique due to its specific combination of a piperazine ring with a pyrimidinyl group and an ethyl-butanone moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H22N4O |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-ethyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C14H22N4O/c1-3-12(4-2)13(19)17-8-10-18(11-9-17)14-15-6-5-7-16-14/h5-7,12H,3-4,8-11H2,1-2H3 |
InChI Key |
RKXNXEMSEMIJQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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